molecular formula C15H22N2O3 B248273 N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide

N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide

Cat. No. B248273
M. Wt: 278.35 g/mol
InChI Key: ARKMQJQGXSALFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide, also known as DPP-4 inhibitor, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It is a type of medication used to treat type 2 diabetes by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide involves the inhibition of N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide, an enzyme that breaks down the incretin hormones GLP-1 and GIP. By inhibiting N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide, N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion.
Biochemical and Physiological Effects
N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. It also has a low risk of hypoglycemia and has been found to be well-tolerated in clinical trials. In addition, it has been shown to have beneficial effects on cardiovascular health, including reducing blood pressure and improving lipid profiles.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide in lab experiments include its well-established mechanism of action, low risk of hypoglycemia, and well-tolerated nature. However, its limitations include the need for careful dosing and the potential for off-target effects.

Future Directions

For research on N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide include exploring its potential use in combination with other medications for the treatment of type 2 diabetes, as well as investigating its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further studies are needed to better understand the long-term safety and efficacy of this medication.

Synthesis Methods

The synthesis of N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine in the presence of an acid catalyst to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 3-chloropropionyl chloride in the presence of a base to form the final product.

Scientific Research Applications

N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. It also has a low risk of hypoglycemia and has been found to be well-tolerated in clinical trials.

properties

Product Name

N-(2,4-Dimethoxy-phenyl)-3-pyrrolidin-1-yl-propionamide

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C15H22N2O3/c1-19-12-5-6-13(14(11-12)20-2)16-15(18)7-10-17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18)

InChI Key

ARKMQJQGXSALFT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCCC2)OC

Origin of Product

United States

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